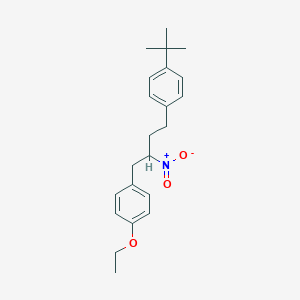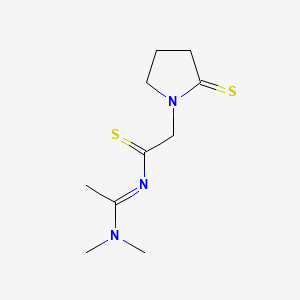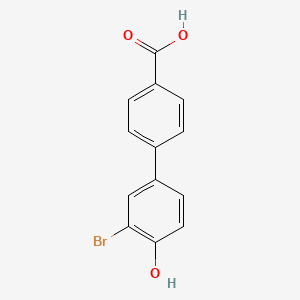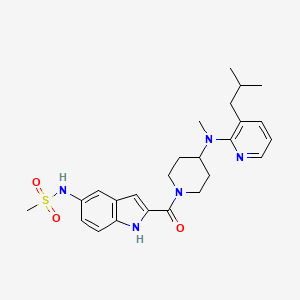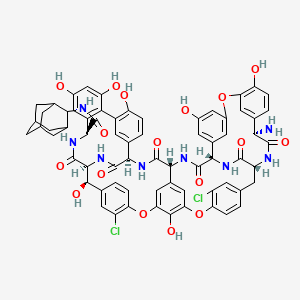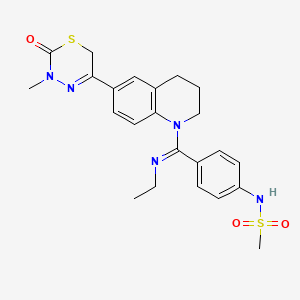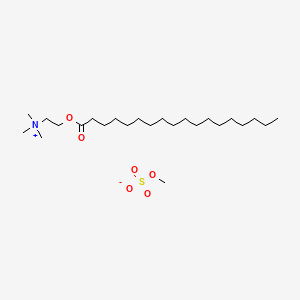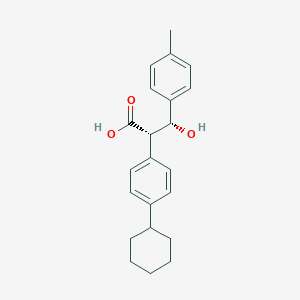
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-4-methyl-, (R*,R*)-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate typically involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and other substituents can be introduced using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Used as a preservative and fungicide in the food industry.
Mechanism of Action
The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with various molecular targets. It acts by inhibiting the growth of fungi and bacteria, thereby preserving the quality of food products. The compound disrupts the cell membrane integrity of microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sodium Benzoate: Another common preservative used in the food industry.
Potassium Sorbate: Widely used as a preservative in food and beverages.
Calcium Propionate: Used to prevent mold growth in bakery products.
Uniqueness
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate is unique due to its specific chemical structure and properties. It is particularly effective in preserving food products by inhibiting the growth of a wide range of microorganisms .
Properties
CAS No. |
88221-88-9 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26O3/c1-15-7-9-19(10-8-15)21(23)20(22(24)25)18-13-11-17(12-14-18)16-5-3-2-4-6-16/h7-14,16,20-21,23H,2-6H2,1H3,(H,24,25)/t20-,21-/m0/s1 |
InChI Key |
BMERQOULNHZHJT-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C3CCCCC3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


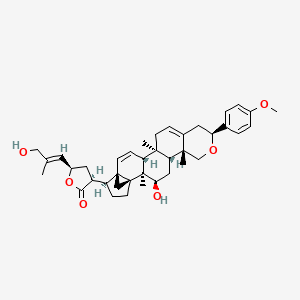
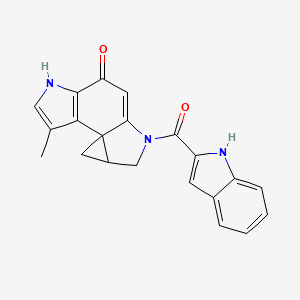
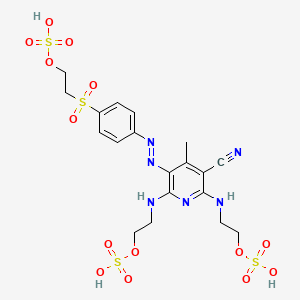
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)

